molecular formula C12H9N5O4S B2842955 5-methyl-N-(4-(thiazol-2-ylcarbamoyl)oxazol-2-yl)isoxazole-3-carboxamide CAS No. 1421500-77-7

5-methyl-N-(4-(thiazol-2-ylcarbamoyl)oxazol-2-yl)isoxazole-3-carboxamide

Cat. No.: B2842955
CAS No.: 1421500-77-7
M. Wt: 319.3
InChI Key: OSJYHUNUFJSMTG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-methyl-N-(4-(thiazol-2-ylcarbamoyl)oxazol-2-yl)isoxazole-3-carboxamide is a heterocyclic compound featuring three distinct aromatic rings: an isoxazole, an oxazole, and a thiazole. The isoxazole ring (5-methyl-substituted) is linked via a carboxamide group to an oxazole ring, which is further functionalized with a thiazol-2-ylcarbamoyl moiety.

Properties

IUPAC Name

5-methyl-N-[4-(1,3-thiazol-2-ylcarbamoyl)-1,3-oxazol-2-yl]-1,2-oxazole-3-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H9N5O4S/c1-6-4-7(17-21-6)9(18)15-11-14-8(5-20-11)10(19)16-12-13-2-3-22-12/h2-5H,1H3,(H,13,16,19)(H,14,15,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OSJYHUNUFJSMTG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NO1)C(=O)NC2=NC(=CO2)C(=O)NC3=NC=CS3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H9N5O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

319.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-methyl-N-(4-(thiazol-2-ylcarbamoyl)oxazol-2-yl)isoxazole-3-carboxamide typically involves multi-step reactions starting from readily available precursors. One common synthetic route includes:

    Formation of Thiazole Ring: The thiazole ring can be synthesized by reacting α-haloketones with thiourea under basic conditions.

    Formation of Oxazole Ring: The oxazole ring is often formed by cyclization of α-haloketones with amides or nitriles.

    Formation of Isoxazole Ring: Isoxazole rings are typically synthesized via 1,3-dipolar cycloaddition reactions involving nitrile oxides and alkynes.

    Coupling Reactions: The final compound is obtained by coupling the synthesized thiazole, oxazole, and isoxazole intermediates using carbamoylation reactions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of automated reactors, continuous flow chemistry, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methyl group attached to the thiazole ring.

    Reduction: Reduction reactions can occur at the carbonyl groups, converting them to alcohols.

    Substitution: Electrophilic and nucleophilic substitution reactions can take place at various positions on the thiazole, oxazole, and isoxazole rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are typically used.

    Substitution: Reagents like halogens (Cl₂, Br₂) and nucleophiles (amines, thiols) are commonly employed.

Major Products

    Oxidation: Oxidized derivatives with ketone or carboxylic acid functionalities.

    Reduction: Reduced derivatives with alcohol groups.

    Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

5-methyl-N-(4-(thiazol-2-ylcarbamoyl)oxazol-2-yl)isoxazole-3-carboxamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential as an antimicrobial, antifungal, and antiviral agent.

    Medicine: Investigated for its potential therapeutic effects, including anticancer and anti-inflammatory properties.

    Industry: Utilized in the development of new materials and chemical sensors.

Mechanism of Action

The mechanism of action of 5-methyl-N-(4-(thiazol-2-ylcarbamoyl)oxazol-2-yl)isoxazole-3-carboxamide involves its interaction with various molecular targets. The compound can bind to enzymes and receptors, modulating their activity. For example, it may inhibit specific enzymes involved in microbial growth, leading to its antimicrobial effects. The exact pathways and molecular targets can vary depending on the specific biological context.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues in Heterocyclic Core Arrangement

The compound’s uniqueness lies in its triheterocyclic system. Key analogues for comparison include:

Table 1: Structural Comparison of Heterocyclic Analogues
Compound Name/ID Core Structure Key Substituents/Functional Groups Reference
Target Compound Isoxazole-oxazole-thiazole 5-methyl (isoxazole), thiazol-2-ylcarbamoyl
N-[4-(Diethylamino)phenyl]-5-methyl-3-(5-methylthiophen-2-yl)isoxazole-4-carboxamide () Isoxazole-thiophene 5-methyl (isoxazole), diethylaminophenyl, methylthiophene
Compound 25 (2-[[(3-methyl-5-isoxazolyl)methyl]thio]-N-[2-[(4-nitrophenyl)amino]ethyl]-benzamide) () Isoxazole-benzamide-thioether 3-methylisoxazole, 4-nitrophenyl
Thiazol-5-ylmethyl derivatives () Thiazole-oxazolidine/oxazole Thiazol-5-ylmethyl, benzyl, phenylpropyl

Key Observations:

  • Isoxazole-Thiophene vs. Isoxazole-Oxazole-Thiazole (): The substitution of thiophene (in the analogue) with oxazole-thiazole (in the target) alters electronic properties.
  • Thiazole Positional Isomerism ( vs. Target): The target’s thiazol-2-ylcarbamoyl group contrasts with thiazol-5-ylmethyl derivatives in –3. Substitution at the 2-position (vs. 5-position) may influence steric interactions in binding pockets .

Pharmacological Implications

For example:

  • Compound 25 (): The nitro group (electron-withdrawing) and benzamide moiety may enhance DNA intercalation or enzyme inhibition. The target compound’s thiazol-2-ylcarbamoyl group could similarly engage in hydrogen bonding with biological targets .
  • Thiazole-Oxazolidine Derivatives (): These compounds’ complexity (e.g., hydroxy groups, phenylpropyl chains) highlights the role of stereochemistry and hydrophobicity in bioavailability—a consideration for the target compound’s design .

Q & A

Basic Research Question

  • 1H/13C NMR : Assign peaks to specific protons (e.g., isoxazole C-H at δ 6.2–6.5 ppm, thiazole protons at δ 7.3–7.6 ppm) and carbons (oxazole C=O at ~160 ppm). Compare with simulated spectra from computational tools like ACD/Labs .
  • HPLC : Use a C18 column with a water-acetonitrile gradient (5–95% over 20 min) and UV detection at 254 nm. Purity >95% is critical for biological assays .

What in vitro assays are suitable for preliminary screening of biological activity?

Basic Research Question

  • Antimicrobial : Broth microdilution (MIC determination against S. aureus and E. coli) .
  • Anticancer : MTT assay on cell lines (e.g., MCF-7, HeLa) with IC50 calculations .
  • Enzyme inhibition : Fluorescence-based assays (e.g., kinase inhibition using ATP-competitive probes) .

What experimental strategies are recommended to study the mechanism of action against cancer targets?

Advanced Research Question

  • Molecular docking : Use AutoDock Vina to predict binding to kinases (e.g., GSK-3β) or receptors. Validate with mutagenesis studies on key residues .
  • Western blotting : Assess downstream signaling (e.g., Akt/mTOR pathway modulation) in treated vs. untreated cells .
  • SPR (Surface Plasmon Resonance) : Measure real-time binding kinetics to purified target proteins .

How can structure-activity relationship (SAR) studies be designed to improve potency?

Advanced Research Question

  • Functional group substitution : Replace the 5-methylisoxazole with bulkier groups (e.g., cyclopropyl) to enhance hydrophobic interactions .
  • Bioisosteric replacement : Substitute oxazole with 1,3,4-thiadiazole to assess impact on solubility and target affinity .
  • Pharmacophore mapping : Use Schrödinger’s Phase to identify critical hydrogen-bonding motifs .

What crystallographic methods are suitable for determining the 3D conformation of this compound?

Advanced Research Question

  • Single-crystal X-ray diffraction : Grow crystals via slow evaporation (solvent: DCM/hexane). Refine data with SHELXL (R-factor < 0.05) .
  • Hirshfeld surface analysis : Quantify intermolecular interactions (e.g., π-π stacking between thiazole and oxazole rings) .

How should researchers address contradictions in reported biological activity data?

Advanced Research Question

  • Assay standardization : Use identical cell lines (e.g., ATCC-certified HeLa) and normalize to positive controls (e.g., doxorubicin for cytotoxicity) .
  • Purity verification : Re-test disputed samples with LC-MS to rule out degradation products .

What methodologies assess metabolic stability in preclinical studies?

Advanced Research Question

  • Liver microsome assays : Incubate with rat/human microsomes (37°C, NADPH). Monitor parent compound depletion via LC-MS/MS .
  • CYP450 inhibition screening : Use fluorogenic substrates (e.g., CYP3A4) to evaluate drug-drug interaction risks .

How is acute toxicity profiled in early development?

Advanced Research Question

  • Zebrafish model : Dose-response studies (1–100 µM) to assess LC50 and organ-specific effects .
  • Hemolysis assay : Test erythrocyte lysis at 0.1–1 mM to predict hematological toxicity .

What techniques characterize polymorphic forms of this compound?

Advanced Research Question

  • DSC/TGA : Identify melting points and thermal stability of polymorphs .
  • PXRD : Compare diffraction patterns with simulated data from Mercury CSD .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.